molecular formula C18H16ClN3O2S B2845122 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 851079-15-7

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2845122
CAS No.: 851079-15-7
M. Wt: 373.86
InChI Key: MDEAQILZQCDKGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and selectivity .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Activity : Certain derivatives, including those with imidazolyl and chlorophenyl groups similar to the compound , have been synthesized and tested for anticonvulsant activity. Compounds with methoxy, methyl, nitro, and chloro substituents on the phenyl ring have demonstrated significant activity against seizures induced by maximal electroshock (MES), highlighting the potential for neurological disorder research and treatment applications (Aktürk et al., 2002).

  • Antimicrobial and Antitumor Activities : Thiazole and imidazole derivatives have been explored for their cytotoxic and antimicrobial properties. Compounds incorporating imidazolyl and chlorophenyl structures have shown promising results against various human cancer cell lines and microbial strains. This suggests potential applications in developing new antimicrobial agents and cancer therapeutics (Ding et al., 2012).

  • Herbicide Metabolism and Toxicity Studies : Studies on chloroacetamide herbicides, which share structural similarities with the compound , have provided insights into their metabolism in human and rat liver microsomes. These studies highlight the importance of understanding the metabolic pathways and potential toxicities of such compounds, which could be relevant for environmental health and safety assessments (Coleman et al., 2000).

Potential Applications in Material Science

  • Electrochemical Studies : Research into compounds with benzimidazole derivatives and their copolymers for electrochemical applications indicates potential use in creating materials with low band gaps. Such materials can be utilized in electronic devices, including sensors and displays, suggesting a broad range of applications in material science and engineering (Soylemez et al., 2015).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine how it interacts with biological systems .

Safety and Hazards

Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also detail hazards associated with the compound and first aid measures .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-8-3-2-7-15(16)21-17(23)12-25-18-20-9-10-22(18)14-6-4-5-13(19)11-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEAQILZQCDKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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